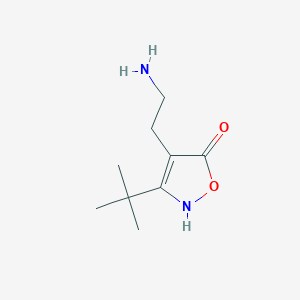

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one

描述

属性

IUPAC Name |

4-(2-aminoethyl)-3-tert-butyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)7-6(4-5-10)8(12)13-11-7/h11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRYPJXBXGOFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)ON1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199249 | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-48-7 | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The aminoethyl group can be introduced through subsequent reactions involving ethylenediamine or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different isoxazole derivatives.

Substitution: The aminoethyl group can participate in substitution reactions, where other functional groups replace the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoxazole derivatives.

科学研究应用

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biological processes such as signal transduction or metabolic regulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one (CAS: 10244-78-7)

3-Amino-5-tert-butylisoxazole

4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

H3 Receptor Antagonists with Aminoethyl-Thiazolyl Substituents

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Position 3 Substituent | Position 4 Substituent | Key Functional Groups |

|---|---|---|---|---|

| 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one | Isoxazolone | tert-butyl | 2-aminoethyl | Amine, ketone, tert-butyl |

| 4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one | Isoxazolone | Methyl | 2-hydroxyethyl | Hydroxyl, ketone, methyl |

| 3-Amino-5-tert-butylisoxazole | Isoxazole | tert-butyl | - | Amine, tert-butyl |

| 4-(3,5-Di-tBu-4-OH-benzylidene)-3-methylisoxazol-5(4H)-one | Isoxazolone | Methyl | Benzylidene (antioxidant) | Phenolic OH, conjugated double bond |

Physicochemical Properties

- Acidity/Basicity: The aminoethyl group (pKa ~9–10) introduces basicity, contrasting with the neutral hydroxyethyl group in 4-(2-hydroxyethyl)-3-methylisoxazol-5(4H)-one. This impacts solubility and salt formation .

生物活性

4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

The primary biological activity of this compound involves its interaction with serine proteases. These enzymes play crucial roles in various physiological processes, including digestion and immune response. The compound acts as an inhibitor, potentially modulating the activity of these enzymes and influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound selectively inhibits serine proteases, which may lead to altered signaling pathways in cells.

- Cellular Interaction : It may influence cellular processes such as apoptosis and proliferation by modulating enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases demonstrated that this compound effectively reduced enzyme activity in vitro. The results indicated a dose-dependent inhibition, suggesting that higher concentrations of the compound lead to greater enzyme inhibition. This finding supports the potential use of this compound in therapeutic applications targeting diseases where serine proteases are implicated.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains. While specific results are still emerging, initial findings indicate moderate antibacterial activity, particularly against Gram-positive bacteria. Further research is needed to establish minimum inhibitory concentrations (MIC) and efficacy compared to standard antibiotics .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydroxylamine derivatives and ketones. For example, a reflux-based method using sodium acetate as a catalyst in acetic acid (similar to procedures in and ) is effective. Adjusting molar ratios (e.g., 1:1.1 for aldehyde:oxime precursors) and reaction duration (3–10 hours) can optimize yield. Monitoring via TLC ensures intermediate formation (e.g., oxime cyclization), while recrystallization in DMF/acetic acid mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl) resolve amine, isoxazolone ring, and tert-butyl group signals. Compare chemical shifts with analogous structures (e.g., ).

- X-ray Crystallography : Use programs like ORTEP-3 ( ) to generate thermal ellipsoid plots, confirming bond angles and stereochemistry. For derivatives, compare with crystallographic data for isoxazolone analogs (e.g., ).

- FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm, N-H bend at ~1600 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid vapors).

- Waste Disposal : Segregate organic waste and consult certified agencies for disposal of amine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields when varying solvent systems or catalysts?

- Methodological Answer :

- Controlled Experiments : Compare yields in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents, as solvent polarity influences cyclization efficiency ().

- Catalyst Screening : Test alternatives to sodium acetate (e.g., KCO) and analyze kinetics via HPLC to identify rate-limiting steps.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized oximes) that may reduce yield .

Q. What computational approaches are used to predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Docking Studies : Employ software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase), using crystallographic data from similar isoxazolones ().

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., aminoethyl group) for functionalization .

Q. How can tautomeric forms or stereochemical outcomes in derivatives be analyzed?

- Methodological Answer :

- Variable Temperature NMR : Detect tautomerism (e.g., keto-enol shifts) by analyzing NMR at 25°C vs. −40°C.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns, referencing synthetic protocols for chiral analogs ().

- X-ray Diffraction : Confirm stereochemistry of crystalline derivatives (e.g., E/Z isomerism in benzylidene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。